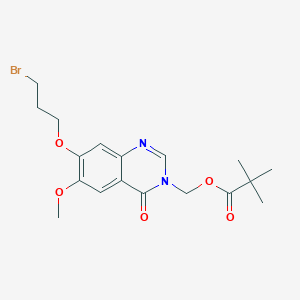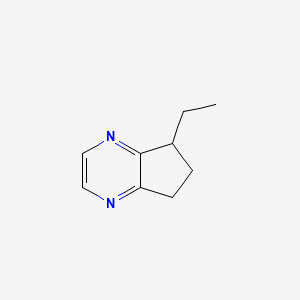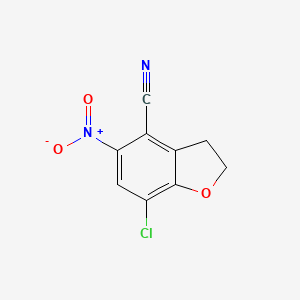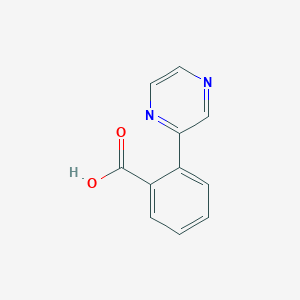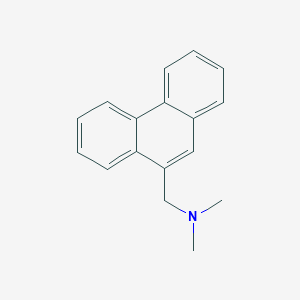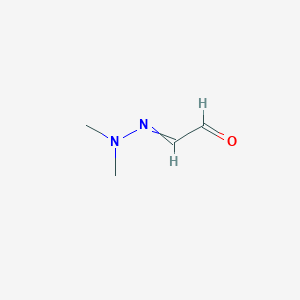
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its multi-ring structure with attached cyano and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzanthracene derivatives, followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzanthracene derivatives, quinones, and reduced forms of the compound.
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying PAH behavior and reactions.
Biology: It is used in studies related to carcinogenesis and mutagenesis, given its structural similarity to known carcinogens.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s cyano group plays a crucial role in its reactivity, influencing its binding affinity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): Known for its carcinogenic properties and widely used in cancer research.
Benz(a)anthracene: A simpler PAH without the cyano and methyl groups, also studied for its carcinogenic potential.
Benzo(a)pyrene: Another PAH with significant research interest due to its strong carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is unique due to the presence of both cyano and methyl groups, which significantly alter its chemical reactivity and biological interactions compared to its simpler counterparts .
Properties
CAS No. |
63018-68-8 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-8-carbonitrile |
InChI |
InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3 |
InChI Key |
SKUYSBCTPIYMFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


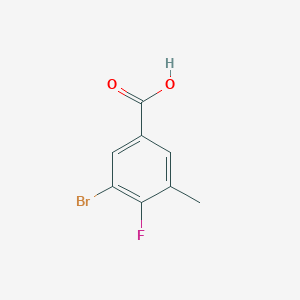
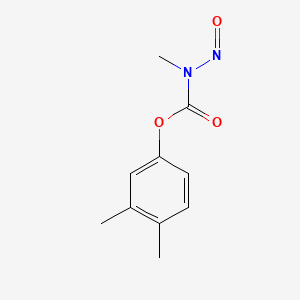
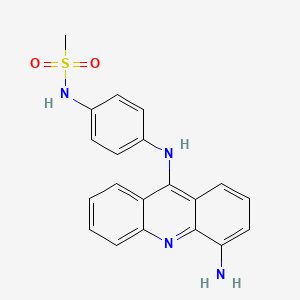

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
